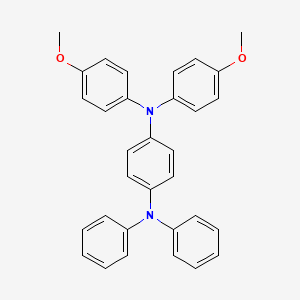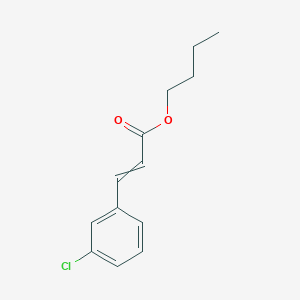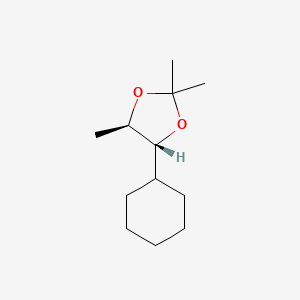
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a cyclohexyl group and two methyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired dioxolane compound. Common reaction conditions include the use of a strong acid such as p-toluenesulfonic acid and a solvent like cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in various reactions. The cyclohexyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Another chiral dioxolane compound used in asymmetric synthesis.
(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane: Known for its use in chiral catalysis and as a ligand in metal-catalyzed reactions.
Uniqueness
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is unique due to its specific combination of a cyclohexyl group and two methyl groups on the dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable in applications requiring high selectivity and reactivity .
Properties
CAS No. |
827608-98-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9-11(14-12(2,3)13-9)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
SKTBSQIQZCOZQF-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C2CCCCC2 |
Canonical SMILES |
CC1C(OC(O1)(C)C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
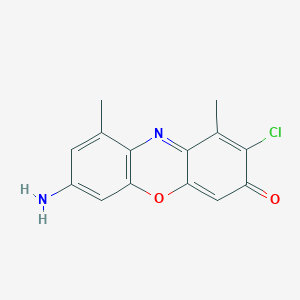
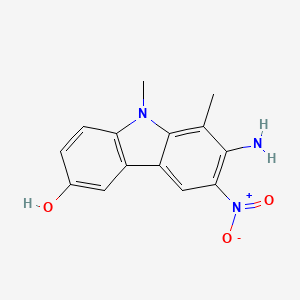
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
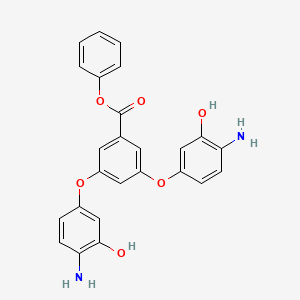

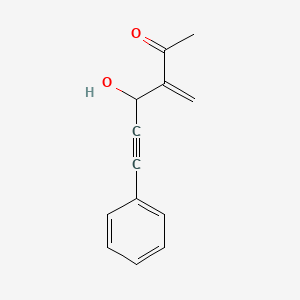
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
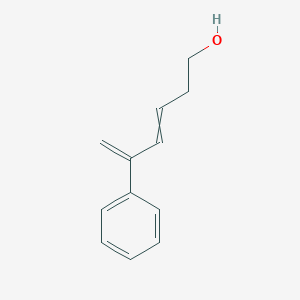
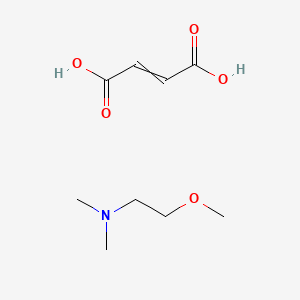
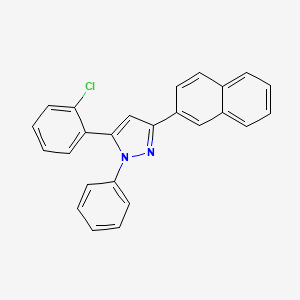
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
